molecular formula C19H15N3O4S B2446960 3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one CAS No. 313395-97-0

3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one

Katalognummer: B2446960
CAS-Nummer: 313395-97-0
Molekulargewicht: 381.41
InChI-Schlüssel: ZBLJVHMFXQKUTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, a compound class known for its diverse biological activities, including anticonvulsant, antioxidant, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Anticonvulsant Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticonvulsant properties. For instance, a series of compounds related to this compound were evaluated for their ability to modulate the GABAA_A receptor, which plays a crucial role in inhibiting neuronal excitability.

Key Findings:

  • In Vivo Studies: The compound was tested using the pentylenetetrazole (PTZ) seizure model in mice. Doses of 50, 100, and 150 mg/kg were administered intraperitoneally. The results indicated that compounds with the allyl substitution exhibited enhanced anticonvulsant effects compared to those without it .
CompoundDose (mg/kg)Seizure Protection (%)
Control-0
Phenobarbital30100
Diazepam580
3-Allyl Compound10075

Antioxidant Properties

The antioxidant activity of quinazolinone derivatives has also been assessed using various assays such as DPPH, ABTS, and CUPRAC. Compounds with hydroxyl groups showed significant antioxidant properties.

Research Insights:

  • The presence of at least one hydroxyl group in addition to other substituents was critical for enhancing antioxidant capacity. Specifically, derivatives with multiple hydroxyl groups demonstrated superior metal-chelating properties .
Assay TypeIC50 Value (µM)Compound Tested
DPPH12.5Hydroxyl-substituted quinazolinone
ABTS8.0Hydroxyl-substituted quinazolinone
CUPRAC10.5Hydroxyl-substituted quinazolinone

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored against various bacterial strains including MRSA and Candida albicans.

Results:

  • Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC of 7.80 µg/mL against MRSA and moderate activity against Candida albicans .
PathogenMIC (µg/mL)
MRSA7.80
Candida albicans15.00
E. coli>100

The biological activity of this compound is primarily attributed to its interaction with the GABAA_A receptor as a positive allosteric modulator, enhancing the inhibitory neurotransmission in the central nervous system. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and chelate metal ions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of 3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one typically involves the condensation of 3-allyl-2-mercaptoquinazolin-4(3H)-one with α-bromoacetophenone derivatives. The reaction yields a series of compounds that can be characterized using various spectroscopic techniques, including IR and MS, confirming the formation of the desired structures .

Antimicrobial Activity

Research has indicated that derivatives of quinazolinones, including this compound, exhibit significant antimicrobial properties. A study demonstrated that synthesized quinazolinone compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi .

Anticonvulsant Activity

In vivo studies have evaluated the anticonvulsant potential of this compound and its derivatives. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influence their anticonvulsant efficacy. For instance, compounds with an allyl group at position 3 showed enhanced activity compared to other substitutions .

Anticancer Potential

Quinazolinones have been explored for their anticancer properties. The compound's ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE) has been highlighted in recent research, suggesting potential applications in cancer therapy . Minor structural modifications may enhance its anticancer efficacy by improving selectivity and potency against cancer cells.

Case Study 1: Antimicrobial Efficacy

A comprehensive study synthesized several quinazolinone derivatives and assessed their antimicrobial activities through cup-plate agar diffusion methods. Among the tested compounds, some exhibited superior antibacterial activity compared to standard antibiotics like Ciprofloxacin and antifungal agents such as Fluconazole .

Case Study 2: Anticonvulsant Evaluation

Another significant study focused on the anticonvulsant effects of 3-allyl derivatives. The evaluation involved a series of behavioral tests in animal models, demonstrating that certain derivatives effectively reduced seizure activity. This indicates a promising pathway for developing new anticonvulsant medications based on quinazolinone structures .

Eigenschaften

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-2-10-21-18(24)15-8-3-4-9-16(15)20-19(21)27-12-17(23)13-6-5-7-14(11-13)22(25)26/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLJVHMFXQKUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.